molecular formula C23H27N3O3S2 B2867084 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one CAS No. 941967-09-5

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

Cat. No. B2867084
CAS RN: 941967-09-5
M. Wt: 457.61
InChI Key: UAQCAIVFIHZQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds with structures similar to the one inquired have shown promising anticancer activities. Polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, demonstrated significant efficacy against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma through the "NCI-60 Human Tumor Cell Lines Screen" program (Kostyantyn Turov, 2020).

Antimicrobial and Antifungal Applications

Research on thiazolidinone derivatives indicates their potential as antimicrobial agents. A study synthesized a novel series of thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi, showing promising results (Divyesh Patel, P. Kumari, N. Patel, 2012). Furthermore, another study on spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents included derivatives that demonstrated marked inhibition of tetrabenazine-induced ptosis, a property of most antidepressants, indicating their potential utility in CNS-related disorders (L. Martin et al., 1981).

Enzyme Inhibition and Neuroprotective Applications

The compound SP-04, with a structure incorporating elements similar to the requested compound, showed multi-target therapeutic approaches as a treatment for Alzheimer's disease. It exhibited acetylcholinesterase inhibition and antioxidant properties, suggesting its potential as a neuroprotective agent (L. Lecanu et al., 2010).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of related compounds, providing insights into their chemical properties and potential applications. For instance, crystal structure studies and Hirshfeld surface analysis were performed on novel piperazine derivatives to understand their molecular interactions, which can be crucial for their biological activities (K. Kumara et al., 2017).

properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-17-10-11-18(2)22-21(17)24-23(30-22)26-14-12-25(13-15-26)20(27)9-6-16-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQCAIVFIHZQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

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